Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
Overview
Description
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl group at the 5-position, a phenyl group at the 2-position, and an acetate group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Scientific Research Applications
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Materials Science: Thiazole derivatives are explored for their electronic and optical properties, making them suitable for use in organic electronics and photonics.
Future Directions
Thiazole derivatives have been a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological activity studies of “Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate” and other thiazole derivatives. This could lead to the development of new therapeutic agents for a variety of pathological conditions.
Mechanism of Action
Target of Action
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate is a compound that belongs to the thiazole class . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. For instance, some thiazole compounds have been found to show significant analgesic and anti-inflammatory activities . .
Biochemical Pathways
Thiazole compounds are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole compounds have demonstrated cytotoxic activity on human tumor cell lines . .
Result of Action
The result of the action of a drug is typically observed at the molecular and cellular levels. For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylthiazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the acetate group and has different biological activities.
5-Methyl-2-phenylthiazole: Similar structure but without the acetate group.
Methyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate: Similar but lacks the methyl group at the 5-position.
Uniqueness
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methyl, phenyl, and acetate groups allows for diverse interactions with biological targets and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGQWSVDTYHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379631 | |
Record name | methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-29-5 | |
Record name | methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.